

(2E,4E)-2,4-Octadien-1-ol CAS number 18409-20-6

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Compound of Interest

Compound Name: 2,4-Octadien-1-ol, (2E,4E)-

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An In-depth Technical Guide to (2E,4E)-2,4-Octadien-1-ol

CAS Number: 18409-20-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-2,4-Octadien-1-ol is a straight-chain, unsaturated fatty alcohol that is primarily utilized as a flavoring agent in the food industry. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via the reduction of (2E,4E)-2,4-octadienal, and a discussion of its likely metabolic pathways. While specific in-vivo studies on its mechanism of action are limited, this document consolidates the available data to support its application in research and development.

Physicochemical and Organoleptic Properties

(2E,4E)-2,4-Octadien-1-ol is a colorless liquid with a characteristic fatty and green aroma.^{[1][2]} Its properties make it a valuable component in savory flavor formulations.^[1] A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of (2E,4E)-2,4-Octadien-1-ol

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₄ O	[1]
Molecular Weight	126.20 g/mol	[1]
Appearance	Colorless liquid	[1][2]
Odor Profile	Mild, fatty, chicken-like, creamy, waxy	The Good Scents Company
Boiling Point	75 °C @ 0.5 mm Hg	[3]
Specific Gravity	0.864 - 0.874 @ 25 °C	[1]
Refractive Index	1.486 - 1.496 @ 20 °C	[1]
Solubility	Insoluble in water; soluble in fat and ethanol.[1]	
Flash Point	85 °C (185 °F)	The Good Scents Company

Synthesis of (2E,4E)-2,4-Octadien-1-ol

A common and effective method for the synthesis of (2E,4E)-2,4-Octadien-1-ol is the selective reduction of the corresponding aldehyde, (2E,4E)-2,4-octadienal. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is a mild reducing agent that selectively reduces aldehydes and ketones to their corresponding alcohols.[4][5]

Experimental Protocol: Reduction of (2E,4E)-2,4-octadienal

Materials:

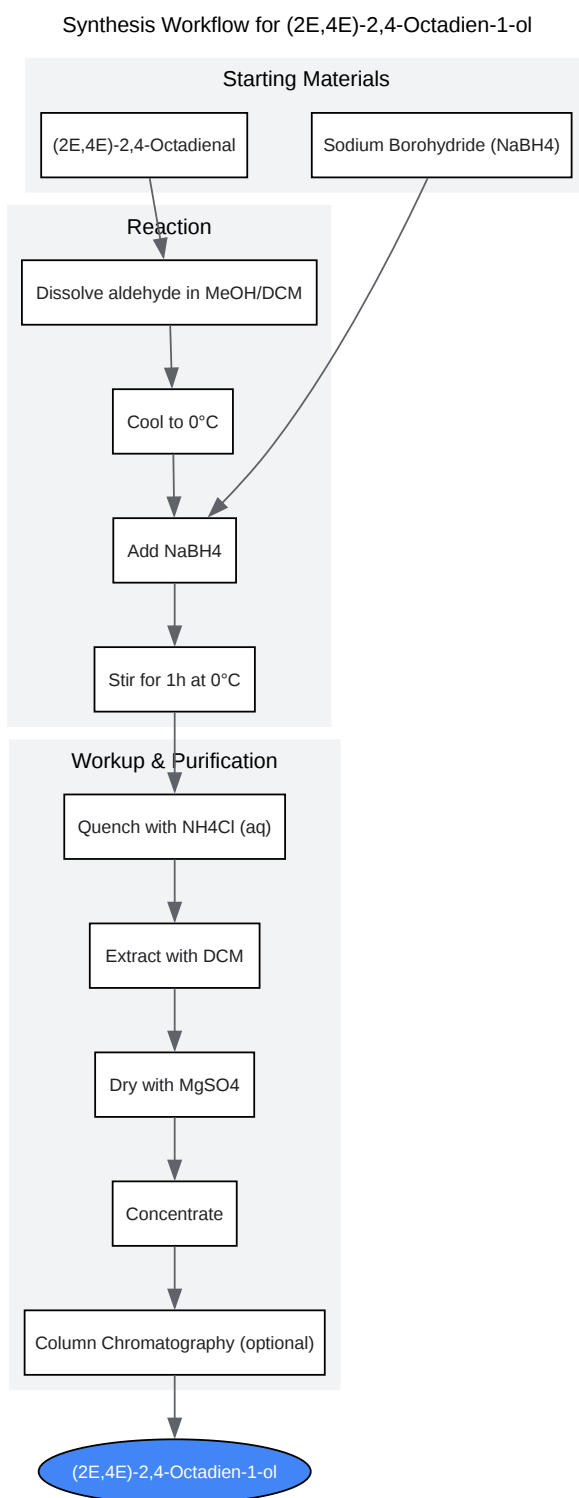
- (2E,4E)-2,4-octadienal
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Dichloromethane (DCM)

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve (2E,4E)-2,4-octadienal (1 equivalent) in a 1:1 mixture of methanol and dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

- The crude (2E,4E)-2,4-Octadien-1-ol can be purified by column chromatography on silica gel if necessary.



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Caption: A flowchart illustrating the synthesis of (2E,4E)-2,4-Octadien-1-ol.

Biological Activity and Metabolic Pathways

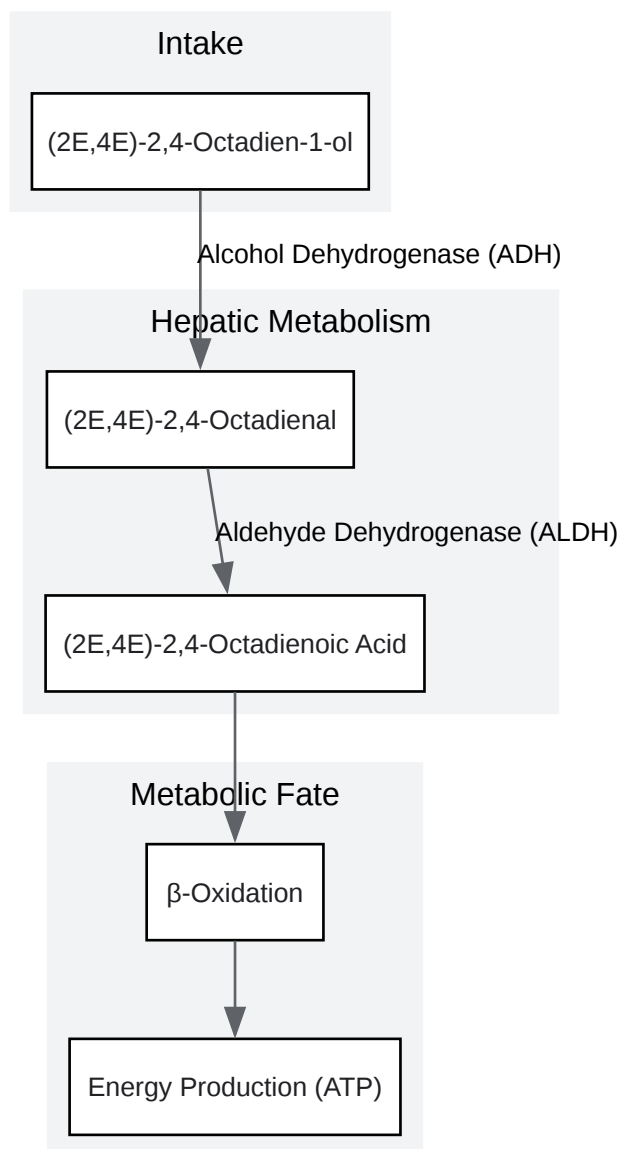
Toxicology and Safety Assessment

(2E,4E)-2,4-Octadien-1-ol has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[6][7] The committee concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6][7] Long-chain fatty alcohols generally exhibit low acute and repeat-dose toxicity.[8] Any observed high-dose effects are typically related to minimal liver toxicity.[8] They are generally not found to be genotoxic or to have adverse effects on the reproductive system.[8]

Metabolic Pathway

Specific studies detailing the metabolic fate of (2E,4E)-2,4-Octadien-1-ol are not readily available. However, based on the general metabolism of long-chain and unsaturated alcohols, a likely pathway can be proposed. Primary alcohols are typically oxidized in the liver by alcohol dehydrogenase (ADH) to the corresponding aldehyde.[9] This aldehyde can then be further oxidized by aldehyde dehydrogenase (ALDH) to a carboxylic acid.[9] In the case of (2E,4E)-2,4-Octadien-1-ol, this would result in the formation of (2E,4E)-2,4-octadienoic acid. This fatty acid can then enter the β -oxidation pathway for energy production.

Proposed Metabolic Pathway of (2E,4E)-2,4-Octadien-1-ol



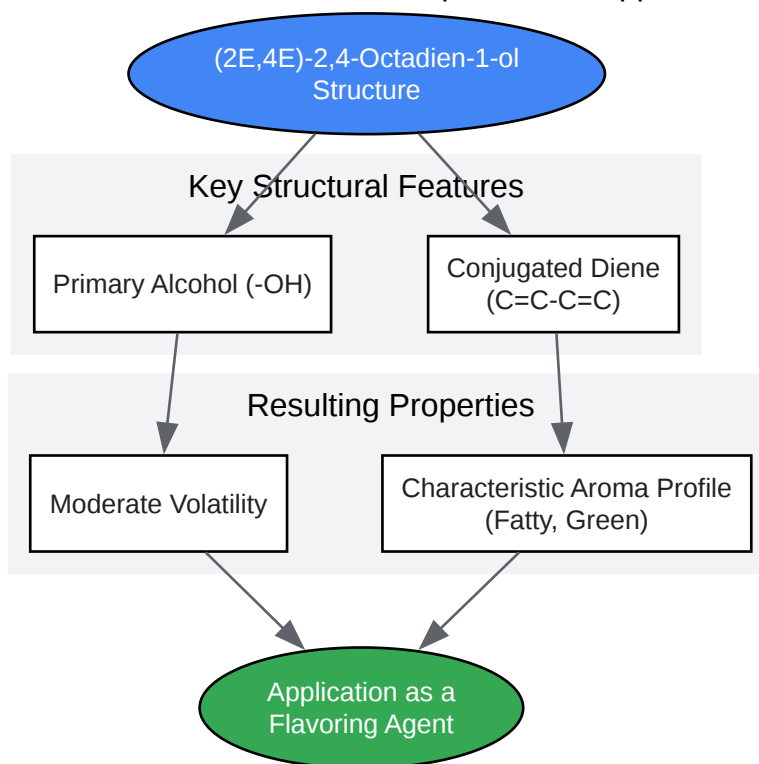
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Caption: A diagram of the probable metabolic fate of (2E,4E)-2,4-Octadien-1-ol.

Applications in Flavor and Fragrance

The primary application of (2E,4E)-2,4-Octadien-1-ol is as a flavoring agent in the food industry. Its organoleptic properties contribute to fatty, savory, and chicken-like flavor profiles. The relationship between its chemical structure and its application is based on the presence of the hydroxyl group and the conjugated double bonds, which interact with olfactory receptors to produce its characteristic aroma.

Structure-Function Relationship in Flavor Applications



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Caption: The relationship between chemical structure and flavor application.

Conclusion

(2E,4E)-2,4-Octadien-1-ol is a well-characterized fatty alcohol with established applications in the flavor industry. Its synthesis is straightforward, and it is considered safe for its intended use. While further research into its specific biological interactions and potential pharmacological

effects could be beneficial, this guide provides a solid foundation of its chemical and toxicological properties for researchers and developers.

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